Prostaglandin A1
Prostaglandin A1
Prostaglandin A1 is a prostaglandins A. It is a conjugate acid of a prostaglandin A1(1-).
Pga1 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGA1 is considered to be an eicosanoid lipid molecule. Pga1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Pga1 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGA1 is primarily located in the membrane (predicted from logP) and cytoplasm. Pga1 can be converted into 20-hydroxyprostaglandin A1 and 15-dehydroprostaglandin A1.
Pga1 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGA1 is considered to be an eicosanoid lipid molecule. Pga1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Pga1 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGA1 is primarily located in the membrane (predicted from logP) and cytoplasm. Pga1 can be converted into 20-hydroxyprostaglandin A1 and 15-dehydroprostaglandin A1.
Brand Name:
Vulcanchem
CAS No.:
14152-28-4
VCID:
VC0148677
InChI:
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1
SMILES:
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
Prostaglandin A1
CAS No.: 14152-28-4
Reference Standards
VCID: VC0148677
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
CAS No. | 14152-28-4 |
---|---|
Product Name | Prostaglandin A1 |
Molecular Formula | C20H32O4 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
Standard InChI | InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 |
Standard InChIKey | BGKHCLZFGPIKKU-LDDQNKHRSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O |
SMILES | CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Physical Description | Solid |
Description | Prostaglandin A1 is a prostaglandins A. It is a conjugate acid of a prostaglandin A1(1-). Pga1 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGA1 is considered to be an eicosanoid lipid molecule. Pga1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Pga1 has been detected in multiple biofluids, such as blood and urine. Within the cell, PGA1 is primarily located in the membrane (predicted from logP) and cytoplasm. Pga1 can be converted into 20-hydroxyprostaglandin A1 and 15-dehydroprostaglandin A1. |
Synonyms | 2-(3-Hydroxy-1-octenyl)-5-oxo-3-cyclopentene-1-heptanoic Acid; 15-Hydroxy-9-oxoprosta-10,13-dienoic Acid; 15α-Hydroxy-9-ketoprosta-10,13-dienoic Acid; 15α-Hydroxy-9-oxo-10,13E-prostadienoic Acid; PGA1; Prostaglandin A1; Prostaglandin E1-217 |
PubChem Compound | 5281912 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume